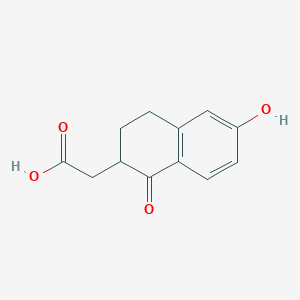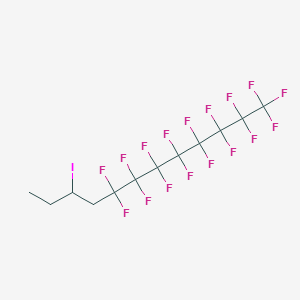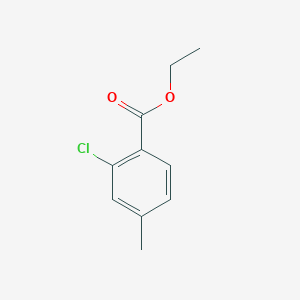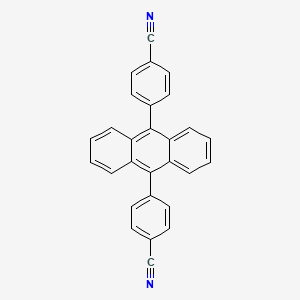
9,10-Bis(4-cyanophenyl)anthracene
Descripción general
Descripción
“9,10-Bis(4-cyanophenyl)anthracene” is an aromatic hydrocarbon . It displays strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . It is also used in lightsticks as a fluorophor producing ghostly green light .
Synthesis Analysis
A series of anthracene-based derivatives, including 9,10-Bis(phenylethynyl)anthracene, was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields . These compounds were fully characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .Molecular Structure Analysis
The crystal structure of a cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group was reported . The cyclophane was designed with shorter flexible oligo(ethyleneglycol) chains used as linkers bridging the luminophore and another aromatic group . The two different π-conjugated groups were orthogonally arranged in the individual molecule, and the luminophores partially overlapped between adjacent molecules .Chemical Reactions Analysis
The excited state dynamics of 9,10-bis(phenylethynyl)anthracene were affected by torsional disorder . Red-edge irradiation excited planar molecules that returned to the ground state without significant structural dynamics . Higher-energy irradiation excited torsionally disordered molecules, which then planarised, leading to important spectral dynamics .Physical And Chemical Properties Analysis
All the compounds exhibited high thermal stability (T d =221—484 °C) and blue emission with a high quantum yield (Φ f =0.20—0.75) . As the number of substituents increased, the decomposition temperatures (T d) of these compounds increased in the following order: 1 < 2 < 3 . Different substituents strongly affected the optical properties .Aplicaciones Científicas De Investigación
Photophysical Properties
9,10-Bis(4-cyanophenyl)anthracene is a type of anthracene-based derivative. These derivatives are known for their high thermal stability and blue emission with a high quantum yield . They are synthesized by Suzuki/Sonogashira cross-coupling reactions . The photophysical properties of these compounds are strongly affected by different substituents .
Electrochemical Properties
The electrochemical properties of anthracene-based derivatives are also noteworthy. The HOMO-LUMO energy gaps (E gap) of these compounds decrease as the degree of conjugation increases .
Fluorescence Probes
9,10-Bis(phenylethynyl)anthracene (BPEA), a similar compound to 9,10-Bis(4-cyanophenyl)anthracene, is widely used as a fluorescence probe in chemical and biological fields due to its high quantum yield, good solubility in a wide variety of solvents, and stable chemical and thermal properties .
Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives, including 9,10-diarylanthracene, are widely used in OLED devices. They are considered classic blue light materials and show promising application prospects .
Organic Field-Effect Transistors (OFETs)
Anthracene derivatives are also relevant for the development of organic field-effect transistors (OFETs) .
Polymeric Materials
Due to their extended aromatic and conjugated π-system, anthracene derivatives are relevant for the development and application of polymeric materials .
Solar Cells
Anthracene derivatives are being investigated for their potential use in solar cells .
Biological Activities
Some anthracene derivatives display useful biological activities. For instance, anthraquinone derivatives exert antimicrobial and anti-inflammatory activity .
Mecanismo De Acción
The mechanism of action of 9,10-bis(phenylethynyl)anthracene is related to its excited state dynamics . The torsional disorder affects these dynamics in solvents of different viscosities and in polymers . The luminophores formed excimers in the supercooled nematic phase, whereas no excimer formation was observed for the crystalline phases .
Direcciones Futuras
The future directions of research on “9,10-Bis(4-cyanophenyl)anthracene” could involve further investigation of its excited state dynamics and how torsional disorder affects these dynamics . Additionally, the design strategies used in the creation of the cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group could be applied to other luminescent cyclophanes .
Propiedades
IUPAC Name |
4-[10-(4-cyanophenyl)anthracen-9-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPGMQPXTWKKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(4-cyanophenyl)anthracene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



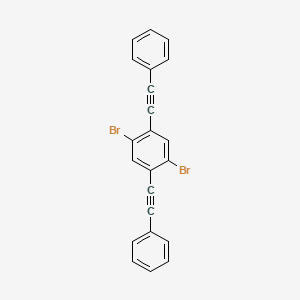

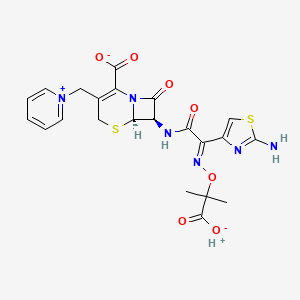
![5,6-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3333388.png)
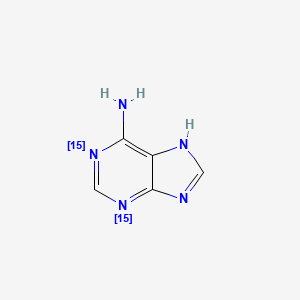


![1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3333416.png)
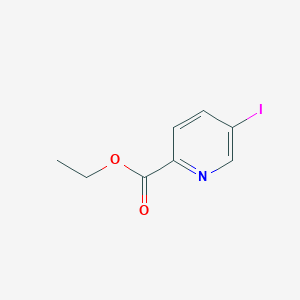
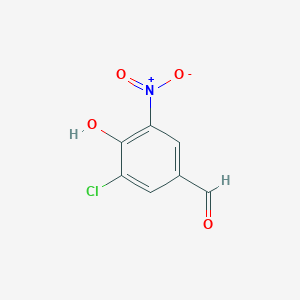
![(R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B3333435.png)
